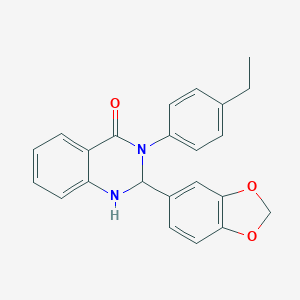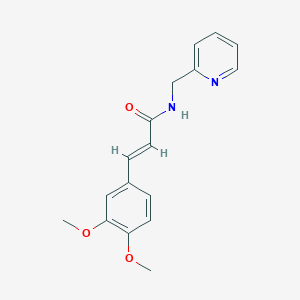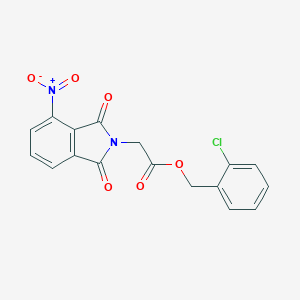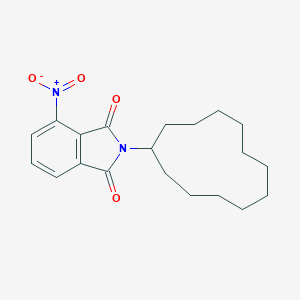![molecular formula C33H27N3OS B393908 (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393908.png)
(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of indole, thiazolidinone, and imine functionalities. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2,6-dimethylaniline and 3-phenyl-2-thioxo-4-thiazolidinone under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by refluxing to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole and thiazolidinone moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzyl-1H-indole-3-carbaldehyde
- 2,6-dimethylaniline
- 3-phenyl-2-thioxo-4-thiazolidinone
Uniqueness
(2Z,5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combination of indole, thiazolidinone, and imine functionalities, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C33H27N3OS |
|---|---|
Molekulargewicht |
513.7g/mol |
IUPAC-Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H27N3OS/c1-23-12-11-13-24(2)31(23)34-33-36(27-16-7-4-8-17-27)32(37)30(38-33)20-26-22-35(21-25-14-5-3-6-15-25)29-19-10-9-18-28(26)29/h3-20,22H,21H2,1-2H3/b30-20-,34-33? |
InChI-Schlüssel |
VNXKHBMWXWIFLO-PSBWXVDBSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2)C6=CC=CC=C6 |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-{[(4-bromophenyl)imino]methyl}-6-nitrophenol](/img/structure/B393825.png)
![5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B393826.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B393829.png)
![4-Bromo-2-nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B393830.png)

![5-Methyl-2-furaldehyde [{3-nitrophenyl}(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B393833.png)
![2,2-dimethyl-5-[5-(phenylsulfanyl)-2-furyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393835.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B393837.png)

![5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B393839.png)


![N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B393845.png)
![2-[(2-{[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]amino}-2-oxoethyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B393848.png)
